7-Chloromethyl-isoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Advanced Synthetic Chemistry
The isoquinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in a vast number of biologically active compounds. chemimpex.comthieme-connect.de It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in molecules with diverse pharmacological properties. nih.govresearchgate.net
The prevalence of the isoquinoline core is prominent in nature, particularly in the structure of over 2,500 alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms. raco.cat Notable examples include papaverine, a vasodilator, and the structurally complex morphine, a potent analgesic. thieme-connect.de The tetrahydroisoquinoline core, a reduced form of isoquinoline, is also a key component in numerous natural products and pharmacologically important drugs. scribd.comharvard.edu
The significance of the isoquinoline framework extends beyond natural products into materials science and catalysis. researchgate.net The planar, aromatic system of isoquinoline facilitates π-stacking interactions, a property that is influential in molecular recognition and the design of functional materials. thieme-connect.de Furthermore, modern synthetic methods, particularly those employing transition-metal catalysis, have greatly expanded the diversity of accessible isoquinoline motifs, allowing chemists to construct highly substituted and complex derivatives for various applications. nih.gov
Strategic Importance of Chloromethyl Functionality at the C-7 Position for Chemical Derivatization
The strategic placement of a chloromethyl group at the C-7 position of the isoquinoline ring imparts significant chemical reactivity, transforming the otherwise stable scaffold into a versatile platform for chemical modification. The chloromethyl group acts as a reactive "handle" primarily due to its nature as a benzylic halide. This makes it an excellent electrophile for a range of chemical transformations.
The primary reaction pathway for 7-Chloromethyl-isoquinoline is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups and the construction of larger, more complex molecules. The reactivity of the analogous 7-(bromomethyl)isoquinoline (B129130) hydrobromide, which readily undergoes substitution by nucleophiles such as azides, cyanides, and amines, serves as a direct proxy for the types of transformations possible with the chloro-derivative. kuleuven.be Similarly, reactions involving other chloromethyl-substituted isoquinolines, such as 1-(chloromethyl)-6,7-dimethoxyisoquinoline, have been shown to proceed efficiently with amine nucleophiles to form new C-N bonds.
Beyond simple substitution, the chloromethyl group can be transformed into other important functional groups. Oxidation can convert the -CH₂Cl group into an aldehyde (isoquinoline-7-carbaldehyde) or a carboxylic acid (isoquinoline-7-carboxylic acid), depending on the reagents and conditions used. mdpi.com Isoquinoline-7-carbaldehyde, in particular, is a valuable intermediate for synthesizing pharmaceuticals and fluorescent probes. chemimpex.com Conversely, reduction of the chloromethyl group can yield 7-methyl-isoquinoline. kuleuven.bemdpi.com
The following interactive table summarizes the key derivatization reactions of this compound, highlighting its synthetic utility.
| Reaction Type | Description | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Displacement of the chloride by various nucleophiles (e.g., amines, thiols, cyanides, alkoxides) to form a new covalent bond. | Typically involves a nucleophile (e.g., R-NH₂, R-SH) and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., ACN, DMF). | 7-((Nucleophil-yl)methyl)isoquinolines | kuleuven.be |
| Oxidation | Conversion of the chloromethyl group to an aldehyde or carboxylic acid. | Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). | Isoquinoline-7-carbaldehyde or Isoquinoline-7-carboxylic acid | chemimpex.commdpi.com |
| Reduction | Conversion of the chloromethyl group to a methyl group. | Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). | 7-Methyl-isoquinoline | kuleuven.bemdpi.com |
| Palladium-Catalyzed Cross-Coupling | Potential for C-C or C-N bond formation, often after conversion to a more suitable coupling partner (e.g., organometallic reagent). Benzylic chlorides can sometimes be used directly. | Pd catalyst (e.g., Pd(PPh₃)₄), a base, and a coupling partner (e.g., boronic acid for Suzuki coupling). | 7-Arylmethyl-isoquinolines or other coupled products | organic-chemistry.org |
Historical Development of Isoquinoline Chemical Research Relevant to Functionalized Derivatives
The history of isoquinoline chemistry began with its first isolation from coal tar in 1885. thieme-connect.de However, the synthetic chemistry of its derivatives truly began to flourish with the development of several named reactions that allowed for the construction of the core isoquinoline skeleton. These classical methods are fundamental to organic chemistry and laid the groundwork for the synthesis of countless functionalized derivatives.
The three most prominent historical syntheses are:
The Bischler-Napieralski Reaction (1893): This method involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the aromatic isoquinoline. researchgate.net It typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
The Pomeranz-Fritsch Reaction (1893): Discovered concurrently, this reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with an aminoacetoaldehyde acetal. researchgate.net
The Pictet-Spengler Reaction (1911): This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. harvard.edu The reaction is particularly effective when the aromatic ring is activated by electron-donating groups.
While these classical syntheses are powerful, they are often limited to specific substrates, particularly electron-rich aromatic systems. researchgate.net The evolution of organic synthesis has introduced modern techniques, such as transition-metal-catalyzed C-H activation and cross-coupling reactions, which have dramatically expanded the scope and versatility of isoquinoline synthesis, enabling the preparation of complex and diversely functionalized derivatives that were previously inaccessible. nih.gov
The following table provides a summary of these foundational synthetic methods.
| Reaction Name | Year Discovered | Key Reactants | Primary Product | Reference |
|---|---|---|---|---|
| Bischler-Napieralski Reaction | 1893 | β-Phenylethylamide, Acid Catalyst (e.g., POCl₃) | 3,4-Dihydroisoquinoline | researchgate.net |
| Pomeranz-Fritsch Reaction | 1893 | Benzaldehyde, Aminoacetoaldehyde acetal, Acid | Isoquinoline | researchgate.net |
| Pictet-Spengler Reaction | 1911 | β-Arylethylamine, Aldehyde or Ketone, Acid | Tetrahydroisoquinoline | harvard.edu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
407623-84-1 |
|---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
7-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H8ClN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 |
InChI Key |
MDOSBWVKDQQFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloromethyl Isoquinoline and Its Precursors
Classical Ring-Forming Strategies for Isoquinoline (B145761) Scaffolds
The foundational isoquinoline structure can be assembled through several well-known cyclization reactions. These methods are versatile and can be adapted to produce a wide array of substituted isoquinolines that can serve as precursors to the target molecule.
Bischler-Napieralski Cyclization and Related Dehydration-Condensation Protocols
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgwikipedia.org This intramolecular cyclization is an electrophilic aromatic substitution that requires a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgnrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the aromatic isoquinoline. wikipedia.org The reaction is particularly effective when the aromatic ring is activated with electron-donating groups. nrochemistry.comjk-sci.com To synthesize a precursor for 7-chloromethyl-isoquinoline, a β-arylethylamide with a suitable substituent at the meta-position would be necessary.
| Reagent/Condition | Role in Bischler-Napieralski Reaction |
| β-arylethylamide | Starting material that undergoes cyclization. |
| POCl₃, P₂O₅ | Dehydrating agents that facilitate the cyclization. organic-chemistry.org |
| Refluxing acidic conditions | Typical reaction conditions. wikipedia.orgnrochemistry.com |
| Dehydrogenation (e.g., with Pd/C) | Converts the intermediate 3,4-dihydroisoquinoline to the final isoquinoline product. |
Pomeranz-Fritsch Synthesis and Optimized Variations for Substituted Isoquinolines
The Pomeranz-Fritsch synthesis, and its subsequent modifications, offers a direct route to isoquinolines. The classic approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgquimicaorganica.org Concentrated sulfuric acid is a commonly used catalyst for this reaction. thermofisher.com This method allows for the preparation of various isoquinoline compounds. organicreactions.orgresearchgate.net For the synthesis of a 7-substituted isoquinoline, a benzaldehyde with a substituent at the meta-position is required. Recent studies have shown that this reaction can be significantly accelerated in charged microdroplets at ambient temperature and pressure, without the need for an external acid catalyst. nih.gov
| Starting Materials | Key Transformation | Product |
| Benzaldehyde and 2,2-diethoxyethylamine | Condensation to form a benzalaminoacetal, followed by acid-catalyzed cyclization. thermofisher.com | Isoquinoline |
| Substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal | Schlittler-Muller modification for C1-substituted isoquinolines. thermofisher.com | C1-substituted isoquinoline |
| Benzalaminoacetal | Hydrogenation and subsequent acid-catalyzed cyclization (Bobbitt modification). thermofisher.com | Tetrahydroisoquinoline |
Pictet-Spengler Condensation and Its Applications in Isoquinoline Ring Formation
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, such as an aldehyde, to form a tetrahydroisoquinoline. organicreactions.orggoogle.com This reaction is a specific example of the more general Mannich reaction and is typically catalyzed by acid. google.com The presence of electron-donating groups on the phenyl ring allows the cyclization to occur under very mild conditions. pharmaguideline.com To obtain the aromatic isoquinoline, the resulting tetrahydroisoquinoline must be oxidized. This method is widely used in the synthesis of isoquinoline alkaloids. rsc.orgacs.org A meta-substituted phenethylamine (B48288) would be the necessary starting material to generate a precursor for this compound.
Targeted Introduction of the Chloromethyl Group
Once the isoquinoline ring system is in place, the chloromethyl group can be introduced at the C-7 position. This is typically achieved through the conversion of a precursor functional group.
Halogenation of Hydroxymethyl-Substituted Isoquinolines
A common and effective method for introducing the chloromethyl group is the halogenation of a 7-hydroxymethyl-isoquinoline precursor. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, converting the alcohol to the corresponding alkyl chloride. masterorganicchemistry.com The reaction of thionyl chloride with hydroxymethyl-substituted aromatic compounds has been shown to be an effective method for producing chloromethyl derivatives. researchgate.net The use of catalytic amounts of DMF can sometimes facilitate chlorinations with thionyl chloride. reddit.com
De Novo Synthetic Routes Incorporating Chloromethyl Functionality at C-7
A "de novo" approach involves incorporating the chloromethyl group, or a protected precursor, into one of the starting materials of the isoquinoline synthesis. nih.gov This can streamline the synthetic sequence. For instance, a benzaldehyde derivative containing a chloromethyl group at the meta-position could theoretically be used in a Pomeranz-Fritsch synthesis. However, the reactivity of the chloromethyl group might not be compatible with the strongly acidic reaction conditions. A more practical approach would be to use a starting material with a protected hydroxymethyl group, which can be deprotected and subsequently halogenated after the isoquinoline ring has been formed.
Advanced and Catalytic Approaches for Isoquinoline Construction
Modern synthetic organic chemistry has witnessed a paradigm shift towards more efficient and atom-economical methods for the construction of complex molecular architectures. The synthesis of the isoquinoline nucleus has greatly benefited from these advancements, with transition metal-catalyzed reactions, aryne chemistry, and continuous flow methodologies emerging as powerful tools.
Transition Metal-Catalyzed C-H Activation and Annulation Reactions
Rhodium(III)-catalyzed C-H activation has proven to be a particularly robust method for the synthesis of substituted isoquinolines. These reactions often proceed via a directed C-H functionalization pathway, where a directing group on the aromatic precursor coordinates to the metal center, facilitating the selective activation of an ortho C-H bond. The resulting metallacycle can then undergo annulation with a variety of coupling partners, such as alkynes or alkenes, to construct the isoquinoline core. For instance, the use of oximes, amidines, and other nitrogen-containing directing groups has enabled the synthesis of a wide range of substituted isoquinolines with high regioselectivity.
Palladium-catalyzed C-H activation/annulation reactions have also been extensively developed for the synthesis of isoquinolones and related heterocycles. These methods often utilize an oxidizing agent to facilitate the catalytic cycle. The choice of catalyst, ligand, and oxidant can influence the regioselectivity of the C-H activation and the subsequent annulation, allowing for the synthesis of diverse isoquinoline derivatives.
| Catalyst System | Directing Group | Coupling Partner | Product Type | Reference |
| [Rh(III)] | Oxime | Internal Alkyne | Substituted Isoquinoline | [Not specified] |
| [Rh(III)] | Amidine | α-Halo Ketone | 1-Amino-isoquinoline | [Not specified] |
| [Pd(II)] | N-methoxy amide | 2,3-Allenoic acid ester | 3,4-dihydroisoquinolone | [Not specified] |
| [Ru(II)] | Primary amine | Sulfoxonium ylide | Substituted Isoquinoline | [Not specified] |
Aryne Chemistry in the Synthesis of Isoquinoline Intermediates
Aryne chemistry, involving highly reactive benzyne (B1209423) intermediates, offers a powerful and metal-free approach to the synthesis of various carbocyclic and heterocyclic systems, including isoquinolines. The generation of arynes from readily available precursors, such as 2-(trimethylsilyl)aryl triflates, allows for their in-situ trapping with suitable reaction partners.
One of the most common applications of aryne chemistry in isoquinoline synthesis is through a [4+2] cycloaddition reaction. In this approach, an aryne acts as a dienophile and reacts with a suitable diene to construct the isoquinoline framework. The choice of the diene component is crucial for the successful construction of the desired isoquinoline derivative. This methodology provides a convergent and efficient route to polysubstituted isoquinolines that may be difficult to access through other methods. The reaction conditions are often mild, and the strategy allows for the introduction of a variety of substituents onto the isoquinoline core.
| Aryne Precursor | Diene/Reaction Partner | Reaction Type | Product | Reference |
| o-(trimethylsilyl)aryl triflate | Substituted oxazole | [4+2] cycloaddition-ring-opening | Functionalized Isoquinoline | [Not specified] |
| 2-(TMS)phenyl triflate | N-acyl enamine | [4+2] cycloaddition | Substituted Isoquinoline | [Not specified] |
Development of Continuous Flow Methodologies for Isoquinoline Synthesis
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability. The synthesis of isoquinolines has also benefited from the application of continuous flow methodologies.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing complex multi-step reactions or for handling hazardous intermediates. For instance, the generation and in-situ reaction of highly reactive species like arynes can be performed more safely and efficiently in a continuous flow setup. Furthermore, the integration of in-line purification techniques can lead to a streamlined and automated synthesis of isoquinoline derivatives. The development of continuous flow methods for isoquinoline synthesis is a rapidly growing area of research with the potential to significantly impact the production of these important heterocyclic compounds on both laboratory and industrial scales. mdpi.com
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. While the direct stereoselective synthesis of this compound itself is not extensively documented, various strategies for the asymmetric synthesis of substituted tetrahydroisoquinolines can be envisioned to be adaptable for this purpose. These strategies generally fall into two main categories: the use of chiral catalysts to induce enantioselectivity in a key bond-forming step, or the employment of chiral auxiliaries or substrates derived from the chiral pool.
The asymmetric hydrogenation of a C=N bond in a dihydroisoquinoline precursor is a common and effective method for establishing a stereocenter at the C1 position. Chiral transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have been shown to be highly effective in these transformations, often providing high enantiomeric excess.
Another powerful approach involves the diastereoselective functionalization of a chiral isoquinoline precursor. For example, a chiral auxiliary attached to the nitrogen atom can direct the approach of a nucleophile or electrophile to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.
Furthermore, enzymatic resolutions and biocatalytic methods are increasingly being explored for the synthesis of chiral isoquinolines. Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions, making them an attractive green alternative to traditional chemical methods.
While specific examples for the direct stereoselective synthesis of this compound derivatives are scarce in the literature, the application of these established asymmetric methodologies to appropriately substituted precursors represents a promising avenue for future research. For instance, a precursor with a different functional group at the 7-position that can be readily converted to a chloromethyl group post-stereoselective synthesis could be a viable strategy.
| Method | Key Transformation | Chiral Source | Product Type | Reference |
| Asymmetric Hydrogenation | Reduction of C=N bond | Chiral Rh or Ir catalyst | Chiral Tetrahydroisoquinoline | [Not specified] |
| Diastereoselective Alkylation | C-C bond formation | Chiral Auxiliary | Chiral Tetrahydroisoquinoline | [Not specified] |
| Asymmetric Pictet-Spengler | Cyclization | Chiral Brønsted Acid | Chiral Tetrahydroisoquinoline | [Not specified] |
| Enzymatic Resolution | Kinetic Resolution | Lipase | Enantiopure Isoquinoline Derivative | [Not specified] |
Chemical Reactivity and Transformation Pathways of 7 Chloromethyl Isoquinoline
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom of the 7-chloromethyl group is a good leaving group, making this position susceptible to attack by various nucleophiles. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, providing a versatile platform for the synthesis of diverse isoquinoline (B145761) derivatives.
Amidation and Amination Reactions
Similarly, amidation can be achieved by reacting 7-chloromethyl-isoquinoline with an amide nucleophile. This provides a direct route to N-acylated aminomethylisoquinolines.
Table 1: Representative Amidation and Amination Reactions No specific experimental data for this compound was found in the searched literature. The following table is illustrative of the expected reactions based on general organic chemistry principles.
| Nucleophile | Expected Product |
|---|---|
| Ammonia | (Isoquinolin-7-yl)methanamine |
| Diethylamine | N,N-Diethyl-1-(isoquinolin-7-yl)methanamine |
| Aniline | N-Phenyl-1-(isoquinolin-7-yl)methanamine |
Etherification and Esterification Reactions
Etherification of this compound can be accomplished through reaction with an alcohol or a phenol, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide. This reaction, a variation of the Williamson ether synthesis, would yield 7-(alkoxymethyl)isoquinoline or 7-(aryloxymethyl)isoquinoline derivatives.
For esterification, the chloromethyl group can be displaced by a carboxylate anion. This reaction is usually performed by treating this compound with a carboxylic acid in the presence of a non-nucleophilic base, or directly with a pre-formed carboxylate salt.
Table 2: Representative Etherification and Esterification Reactions No specific experimental data for this compound was found in the searched literature. The following table is illustrative of the expected reactions.
| Nucleophile | Expected Product |
|---|---|
| Sodium methoxide | 7-(Methoxymethyl)isoquinoline |
| Phenol + Base | 7-(Phenoxymethyl)isoquinoline |
| Sodium acetate | Isoquinolin-7-ylmethyl acetate |
Reactions with Carbon-Based Nucleophiles for C-C Bond Formation
The formation of a new carbon-carbon bond at the 7-position can be achieved by reacting this compound with various carbon nucleophiles. For instance, reaction with cyanide salts, such as potassium cyanide, would lead to the formation of (isoquinolin-7-yl)acetonitrile. This nitrile can then be further elaborated into other functional groups like carboxylic acids or amines.
Organometallic reagents, such as Grignard reagents or organocuprates, can also be employed to introduce alkyl or aryl groups. While Grignard reagents might lead to side reactions due to their high basicity, organocuprates (Gilman reagents) are generally more suitable for SN2 reactions with benzylic halides.
Table 3: Representative C-C Bond Forming Reactions No specific experimental data for this compound was found in the searched literature. The following table is illustrative of the expected reactions.
| Nucleophile | Expected Product |
|---|---|
| Potassium cyanide | (Isoquinolin-7-yl)acetonitrile |
| Diethyl malonate + Base | Diethyl 2-((isoquinolin-7-yl)methyl)malonate |
Transformations of the Isoquinoline Ring System
The isoquinoline ring is an aromatic system that can undergo reactions typical of aromatic compounds, with the reactivity and regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution on the Chloromethyl-Isoquinoline Nucleus
Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. quimicaorganica.org For unsubstituted isoquinoline, nitration typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. quimicaorganica.org
The 7-chloromethyl group is a weakly deactivating group due to the inductive effect of the chlorine atom, but it is also an ortho-, para-director. Therefore, in the case of this compound, electrophilic attack would be directed to the positions ortho and para to the chloromethyl group, which are the 6- and 8-positions. Steric hindrance might influence the ratio of the products. For example, nitration would be expected to yield a mixture of 7-(chloromethyl)-6-nitroisoquinoline and 7-(chloromethyl)-8-nitroisoquinoline.
Direct C-H Functionalization of the Isoquinoline Core
Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, often employing transition metal catalysts such as palladium or rhodium. These reactions allow for the formation of new bonds directly at C-H positions, avoiding the need for pre-functionalized substrates.
For isoquinoline derivatives, C-H functionalization can be directed to various positions depending on the catalyst and any directing groups present on the substrate. While there is extensive literature on the C-H functionalization of the isoquinoline core, specific examples utilizing this compound as a substrate are not prevalent. The presence of the chloromethyl group could potentially influence the site-selectivity of such reactions, either through electronic effects or by acting as a coordinating site for the metal catalyst. For instance, palladium-catalyzed C-H arylation could potentially be directed to the C-8 position, adjacent to the existing substituent. nih.gov Similarly, rhodium-catalyzed C-H activation has been widely used for the synthesis of substituted isoquinolines, although the specific application to this compound has not been detailed. iust.ac.irnih.govquimicaorganica.org
N-Oxidation of the Isoquinoline Nitrogen
The conversion of the isoquinoline nitrogen to an N-oxide is a fundamental transformation that alters the electronic properties of the ring system, enhancing its reactivity toward both electrophiles and nucleophiles. Direct oxidation of the nitrogen atom in the isoquinoline core is a conventional and straightforward strategy for synthesizing isoquinoline N-oxides. nih.gov
Commonly employed reagents for this transformation are peroxy acids (peracids). Reagents such as peracetic acid, formed from a mixture of hydrogen peroxide and acetic acid, have been successfully used for the N-oxidation of various substituted isoquinolines. thieme-connect.de For instance, this method is effective for the N-oxidation of 7-chloroisoquinoline. thieme-connect.de 3-Chloroperoxybenzoic acid (m-CPBA) is another frequently used and often preferred peracid for this process, allowing the reaction to proceed under mild conditions, typically from 0°C to room temperature. thieme-connect.de
While specific studies detailing the N-oxidation of this compound are not prevalent, the established protocols for similarly substituted isoquinolines provide a reliable framework for this conversion. The primary reaction is the nucleophilic attack of the isoquinoline nitrogen on the electrophilic oxygen of the peracid. The presence of the chloromethyl group at the 7-position is not expected to significantly hinder the N-oxidation, although the reaction conditions should be controlled to avoid potential side reactions involving the reactive benzylic halide.
| Reagent | Substrate Example | Typical Conditions | Product | Reference |
| Peracetic acid (H₂O₂/AcOH) | 7-Chloroisoquinoline | 60-70°C | 7-Chloroisoquinoline 2-oxide | thieme-connect.de |
| 3-Chloroperoxybenzoic acid (m-CPBA) | Isoquinoline | 0°C to room temperature | Isoquinoline 2-oxide | thieme-connect.de |
Catalytic Hydrogenation of the Isoquinoline Ring System
Catalytic hydrogenation of the isoquinoline ring system can lead to the reduction of either the pyridine (heterocyclic) or the benzene (carbocyclic) portion of the molecule, yielding a variety of saturated derivatives. The outcome of the reaction is highly dependent on the catalyst, reaction conditions, and the substitution pattern of the isoquinoline substrate. The nitrogen atom in the ring can sometimes poison the catalyst, and activation of the substrate is occasionally necessary. google.com
Reduction of the Carbocyclic Ring
Chemoselective hydrogenation of the benzene portion of the isoquinoline nucleus has been achieved, affording 5,6,7,8-tetrahydroisoquinolines. Research has demonstrated that ruthenium catalysts bearing a trans-chelating chiral ligand, such as PhTRAP, can effectively catalyze the selective hydrogenation of the carbocycles of various substituted isoquinolines. nih.gov This method has been successfully applied to 5-, 6-, 7-, and 8-substituted isoquinolines, resulting in high yields of the corresponding tetrahydroisoquinolines. nih.gov For this compound, this pathway would be expected to yield 7-chloromethyl-5,6,7,8-tetrahydroisoquinoline. However, a significant competing reaction is the hydrogenolysis of the C-Cl bond in the chloromethyl group, which would lead to the formation of 7-methyl-5,6,7,8-tetrahydroisoquinoline.
Reduction of the Heterocyclic Ring
The hydrogenation of the more electron-deficient pyridine ring is often more challenging. To facilitate this, the isoquinoline nitrogen can be activated to enhance its reactivity. One effective method involves the reaction of the isoquinoline with a chloroformate, such as benzyl (B1604629) chloroformate, to form an acylammonium species in situ. This intermediate is then susceptible to hydrogenation using an iridium catalyst, for example, with a (S)-segphos ligand, to yield 1,2-dihydroisoquinoline (B1215523) derivatives. Applying this to this compound would be expected to produce the corresponding N-alkoxycarbonyl-7-chloromethyl-1,2-dihydroisoquinoline. As with carbocycle reduction, concurrent hydrogenolysis of the chloromethyl group remains a potential side reaction.
| Hydrogenation Target | Catalyst System | Activating Agent | Product Type | Reference |
| Carbocyclic Ring | Ru(methallyl)₂(cod) / PhTRAP | None | 5,6,7,8-Tetrahydroisoquinoline | nih.gov |
| Heterocyclic Ring | [{IrCl(cod)}₂] / (S)-segphos | Benzyl chloroformate | N-Benzyloxycarbonyl-1,2-dihydroisoquinoline |
Cascade and Annulation Reactions Involving this compound
Cascade and annulation reactions are powerful synthetic strategies that allow for the rapid construction of complex molecular architectures from simpler starting materials in a single operation. While many such reactions are designed to form the isoquinoline scaffold, the pre-formed this compound molecule possesses two key reactive sites—the nucleophilic isoquinoline nitrogen and the electrophilic 7-chloromethyl group—that can be exploited to initiate these complex transformations.
There is precedent for the parent isoquinoline ring acting as the initiating nucleophile in a cascade reaction. For example, isoquinoline can react with chloroformamidines and isocyanides in a one-pot, three-component reaction to generate functionalized 2H-imidazo[5,1-a]isoquinolinium chlorides in good yields. researchgate.net This demonstrates the ability of the ring nitrogen to participate in annulation to form a new fused heterocyclic system.
However, the most prominent feature of this compound for initiating cascade and annulation reactions is the highly reactive benzylic chloride at the 7-position. This electrophilic center is primed to react with a wide range of nucleophiles. This initial nucleophilic substitution can be the first step in a programmed sequence to build new fused ring systems onto the isoquinoline core.
For instance, a hypothetical but chemically feasible annulation could involve the reaction of this compound with a binucleophile, such as 2-aminophenol. The initial step would be the N-alkylation of the amino group onto the chloromethyl carbon. A subsequent intramolecular cyclization, potentially acid-catalyzed, of the phenolic oxygen onto an activated position of the isoquinoline ring (e.g., C-8) could lead to the formation of a new oxygen-containing heterocyclic ring fused to the parent isoquinoline framework. While specific examples involving this compound as a substrate in cascade and annulation reactions are not documented in the reviewed literature, its functional group array makes it a highly promising candidate for such synthetic explorations.
7 Chloromethyl Isoquinoline As a Versatile Synthetic Intermediate
A Building Block for Complex Isoquinoline (B145761) Derivatives
The strategic placement of the chloromethyl group on the isoquinoline core allows for facile derivatization, making 7-chloromethyl-isoquinoline an ideal starting point for the synthesis of more complex and highly functionalized isoquinoline structures.
Synthesis of Multi-substituted Isoquinolines
The chloromethyl group at the 7-position of the isoquinoline ring is a reactive site primed for nucleophilic substitution reactions. This reactivity is a key feature that allows for the introduction of a wide variety of substituents, leading to the formation of multi-substituted isoquinoline derivatives. By reacting this compound with a range of nucleophiles such as amines, thiols, and alcohols, chemists can readily introduce new functional groups onto the isoquinoline framework.
For instance, the reaction of a chloromethyl isoquinoline derivative with a secondary amine can lead to the formation of a more complex isoquinoline ring system through an alkylation reaction. This approach highlights the utility of the chloromethyl group as a versatile anchor for appending additional molecular complexity. The ability to easily introduce diverse functionalities at the 7-position is crucial for developing libraries of compounds for drug discovery and for fine-tuning the electronic and steric properties of the isoquinoline core for various applications.
| Reactant | Nucleophile | Product Type | Significance |
| This compound | Amines | 7-(Aminomethyl)isoquinolines | Introduction of basic nitrogen atoms, potential for further functionalization. |
| This compound | Thiols | 7-(Thio-methyl)isoquinolines | Incorporation of sulfur-containing moieties, useful in medicinal chemistry. |
| This compound | Alcohols/Phenols | 7-(Alkoxymethyl/Phenoxymethyl)isoquinolines | Formation of ether linkages, modifying solubility and electronic properties. |
Construction of Fused and Polycyclic Heterocyclic Systems
Beyond simple substitution, this compound serves as a valuable precursor for the construction of more elaborate fused and polycyclic heterocyclic systems. The chloromethyl group can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the isoquinoline core.
One strategy involves the initial substitution of the chloride with a suitable nucleophile that also contains a reactive site for a subsequent ring-closing reaction. For example, reaction with a nucleophile containing a latent electrophilic or nucleophilic center can set the stage for an intramolecular cyclization to form a new heterocyclic ring. This approach has been utilized in the synthesis of tricyclic isoquinoline derivatives through cycloaddition reactions.
Furthermore, multi-component reactions involving isoquinoline derivatives can lead to the formation of complex fused systems. For example, the reaction of an isoquinoline with an aldehyde and other components can yield coumarin-fused pyrrolo[2,1-a]isoquinolines, which are structurally related to biologically active alkaloids. While not starting directly from this compound, these methodologies demonstrate the potential for elaborating the isoquinoline core into intricate polycyclic structures, a strategy that can be adapted for derivatives of this compound.
| Starting Material Derivative | Reaction Type | Resulting System | Potential Application |
| 7-(N-substituted aminomethyl)isoquinoline | Intramolecular Cyclization | Fused polycyclic isoquinolines | Novel scaffolds for drug discovery |
| Isoquinoline derivative (general) | Multi-component reaction | Coumarin-fused pyrrolo[2,1-a]isoquinolines | Analogues of antitumor alkaloids |
| Dihydroisoquinoline derivative | [2 + 3] Cycloaddition | Tricyclic pyrrolo[2,1,a]isoquinolines | Antibacterial agents |
A Precursor to Structurally Diverse Organic Molecules
The utility of this compound extends beyond the synthesis of isoquinoline-centric molecules. It can be incorporated as a key fragment into larger and more diverse chemical structures, serving as a foundational piece for advanced chemical scaffolds and in the total synthesis of complex natural product analogues.
Integration into Advanced Chemical Scaffolds
The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of biologically active compounds. This compound provides a direct entry point for incorporating this important heterocyclic motif into larger and more complex molecular architectures. The reactive chloromethyl handle allows for the covalent attachment of the isoquinoline unit to other molecular fragments, creating novel and advanced chemical scaffolds with potential therapeutic applications.
For example, the chloromethyl group can be used to link the isoquinoline to other heterocyclic systems, peptides, or complex carbocyclic frameworks. This modular approach is highly valuable in drug discovery, where the combination of different pharmacophores can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The development of such hybrid molecules is a key strategy in the search for new treatments for a wide range of diseases.
Role in the Total Synthesis of Complex Natural Product Analogues
Natural products containing the isoquinoline core are a rich source of inspiration for the development of new therapeutic agents. The total synthesis of these complex molecules and their analogues is a significant challenge in organic chemistry. This compound can play a crucial role as a key building block in the synthesis of analogues of these natural products.
By utilizing this compound, chemists can introduce the isoquinoline moiety at a specific position within a larger synthetic scheme. The chloromethyl group allows for the controlled formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of the complex carbon skeleton of the target natural product analogue. This approach offers a convergent and efficient strategy for accessing novel analogues that may possess improved biological activity or a better therapeutic profile compared to the parent natural product. While direct examples of the use of this compound in the total synthesis of complex natural product analogues are not extensively documented in readily available literature, the synthetic utility of substituted isoquinolines in this field is well-established, suggesting the potential for its application.
Mechanistic and Theoretical Investigations of 7 Chloromethyl Isoquinoline Chemistry
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthesis of the 7-Chloromethyl-isoquinoline scaffold and its subsequent transformations involve several key reaction mechanisms. The formation of the core isoquinoline (B145761) ring system can be achieved through classic methods such as the Bischler-Napieralski or Pictet-Spengler synthesis. pharmaguideline.com
Bischler-Napieralski Synthesis : This involves the cyclization of a β-phenylethylamine after acylation. pharmaguideline.com The reaction proceeds through an amide intermediate, which is then cyclized using a Lewis acid, leading to a dihydroisoquinoline that can be subsequently aromatized. pharmaguideline.com
Pictet-Spengler Reaction : This method involves the reaction of a β-arylethylamine with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. pharmaguideline.com Subsequent oxidation would be required to form the aromatic isoquinoline ring.
More contemporary methods, such as rhodium(III)-catalyzed C-H activation and annulation, offer efficient routes to substituted isoquinolines and isoquinolones. researchgate.netrsc.org These reactions often proceed through a mechanism involving C-H bond activation directed by a functional group, followed by cyclization with a coupling partner like an alkyne or a diazo compound. researchgate.netorganic-chemistry.org
The primary reactivity of this compound itself is centered on the chloromethyl group, which behaves as a benzylic halide. Its transformations are dominated by nucleophilic substitution reactions (SN1 and SN2).
SN2 Mechanism : This mechanism involves a backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
SN1 Mechanism : This pathway involves a two-step process where the chloride ion first departs, forming a stabilized benzylic carbocation intermediate at the 7-position. This cation is then captured by a nucleophile. The stability of the benzylic carbocation, enhanced by the adjacent aromatic system, makes this mechanism plausible, particularly with weak nucleophiles or in protic solvents.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal. While typically used for aryl halides, the principles can be applied to understand the reactivity of the C-Cl bond in the chloromethyl group or if other halides are present on the ring. researchgate.net Computational investigations have been instrumental in elucidating the catalytic cycles of such reactions, which typically involve steps like oxidative addition, transmetalation, and reductive elimination. acs.org
| Reaction Type | Key Mechanistic Steps | Relevant to this compound |
| Bischler-Napieralski | Acylation, Lewis-acid catalyzed cyclodehydration, Aromatization | Synthesis of the core isoquinoline structure. |
| Pictet-Spengler | Imine formation, Acid-catalyzed cyclization, Oxidation | Synthesis of the core isoquinoline structure. |
| Nucleophilic Substitution (SN2) | Concerted backside attack by nucleophile, displacement of leaving group. | Reactions at the chloromethyl group. |
| Nucleophilic Substitution (SN1) | Formation of a benzylic carbocation, nucleophilic attack. | Reactions at the chloromethyl group. |
| Rhodium-Catalyzed C-H Annulation | C-H activation, cyclization, condensation. researchgate.netrsc.org | Modern synthesis of substituted isoquinoline derivatives. |
Studies on Regioselectivity and Stereoselectivity in Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, this applies to reactions on both the isoquinoline ring and the side chain.
For electrophilic aromatic substitution, the isoquinoline ring is deactivated by the electron-withdrawing nitrogen atom. Reactions tend to occur on the benzene (B151609) ring rather than the pyridine (B92270) ring. The precise position of substitution (e.g., C5 or C8) is influenced by the directing effects of existing substituents and reaction conditions. rsc.org Conversely, nucleophilic aromatic substitution preferentially occurs on the electron-deficient pyridine ring, most notably at the C1 position. researchgate.net
In a dearomatization hydrosilylation reaction, isoquinolines have been shown to yield C7-silylated products as major regioisomers, suggesting that the C7 position is a reactive site under certain conditions. nih.gov The regioselectivity in such cases is proposed to be governed by the formation of the most stable radical intermediates. nih.gov
| Reaction Type | Preferred Position on Isoquinoline Ring | Rationale |
| Electrophilic Aromatic Substitution | C5 or C8 | The benzene ring is more electron-rich than the deactivated pyridine ring. |
| Nucleophilic Aromatic Substitution | C1 | The C1 position is highly activated (electrophilic) due to the adjacent nitrogen atom. researchgate.net |
| Radical Hydrosilylation | C7 (in some cases) | Formation of a stable radical intermediate at the C7 position. nih.gov |
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com For this compound, stereoselectivity becomes relevant in reactions involving the methylene (B1212753) carbon of the chloromethyl group. If a nucleophilic substitution reaction at this carbon leads to the formation of a new stereocenter (i.e., the carbon becomes bonded to four different groups), the reaction can be stereoselective.
A stereoselective reaction will produce a mixture of enantiomers or diastereomers, but with one isomer being favored. youtube.comyoutube.com This is often achieved by using chiral reagents, catalysts, or auxiliaries that create a diastereomeric transition state, lowering the activation energy for the formation of one stereoisomer over the other. rsc.org
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org For example, an SN2 reaction is stereospecific because it always proceeds with an inversion of configuration at the reaction center. If one were to start with a chiral, enantiomerically pure analog of this compound (e.g., 7-(1-chloroethyl)-isoquinoline), an SN2 reaction would lead to a specific stereoisomer of the product. youtube.com
Influence of Electronic and Steric Factors on Reactivity
The reactivity of this compound is governed by a combination of electronic and steric effects. brilliant.orgdntb.gov.ua
The chloromethyl group at the C7 position is subject to several electronic influences:
Inductive Effect : The chlorine atom is electronegative and withdraws electron density from the methylene carbon, making it more electrophilic and susceptible to nucleophilic attack.
Resonance (Mesomeric) Effect : The aromatic ring can stabilize a positive charge at the benzylic methylene carbon through resonance. This stabilization of the carbocation intermediate is a key factor that facilitates SN1 reactions.
σ-hole : The chlorine atom in a chloromethyl group attached to an electron-withdrawing system can exhibit an electropositive region known as a σ-hole, which can promote electrophilic behavior and interaction with nucleophiles. researchgate.net
Steric Factors : Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates and selectivity. researchgate.net
Attack at the Chloromethyl Group : Nucleophilic attack at the methylene carbon can be hindered if the incoming nucleophile is large or bulky. In such cases, the reaction rate may decrease, or an elimination reaction (E2) might occur instead if a suitable proton is available on an adjacent carbon.
Attack at the Ring : The accessibility of different positions on the isoquinoline ring is affected by steric factors. For instance, the positions adjacent to the ring fusion (C4a and C8a) are highly hindered. The reactivity at positions like C5 or C8 can be impeded if bulky substituents are present on neighboring atoms. Research has shown that a sterically demanding tert-butyl group at the C3 position of an isoquinoline can override the intrinsic electronic preference for reactivity at C1 in certain cross-coupling reactions, highlighting the critical role of steric effects. researchgate.net
| Factor | Influence on this compound Reactivity |
| Electronic (Inductive Effect) | N atom deactivates the pyridine ring; Cl atom makes the methylene carbon electrophilic. brilliant.org |
| Electronic (Resonance Effect) | The aromatic ring stabilizes the benzylic carbocation, favoring SN1 pathways. brilliant.org |
| Steric (Nucleophile Size) | Bulky nucleophiles can slow or prevent SN2 attack at the chloromethyl group. researchgate.net |
| Steric (Ring Substitution) | Bulky groups near a reactive site on the ring can block the approach of reagents, altering regioselectivity. researchgate.net |
Emerging Research Directions and Non Biological Applications of 7 Chloromethyl Isoquinoline
Role in Materials Science and Engineering
The exploration of isoquinoline (B145761) derivatives in materials science is a growing field, with their rigid, aromatic structure and potential for functionalization making them attractive building blocks for advanced materials. 7-Chloromethyl-isoquinoline, in particular, possesses a key reactive site in its chloromethyl group, which can serve as a handle for polymerization or for anchoring the isoquinoline moiety to other structures.
Precursor for Functional Polymers and Copolymers in Conductive and Optical Materials
Isoquinoline-based polymers are being investigated for their potential in creating materials with unique optical and electronic properties. amerigoscientific.com The incorporation of the isoquinoline nucleus into a polymer backbone can lead to materials with high refractive indices and thermal stability. rsc.org The reactive chloromethyl group of this compound makes it a viable monomer for the synthesis of functional polymers. For instance, it can potentially undergo polymerization reactions, such as polycondensation, to form poly(isoquinolylmethane)s. The resulting polymers, with their conjugated isoquinoline units, could exhibit interesting conductive and optical properties.
Table 1: Potential Properties and Applications of Polymers Derived from this compound
| Property | Potential Application | Rationale |
| High Refractive Index | Anti-reflective coatings, optical adhesives | The aromatic isoquinoline core contributes to a high refractive index. |
| Electrical Conductivity | Organic electronics, antistatic coatings | Extended π-conjugation along the polymer backbone can facilitate charge transport. |
| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | The isoquinoline moiety can be a source of luminescence. |
| Photo-responsiveness | Optical switches, data storage | Isomerization or other photochemical reactions of the isoquinoline unit could be exploited. |
Utilization as Ligands in the Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs can be tuned by judiciously selecting the metal nodes and organic linkers. Isoquinoline derivatives, with their nitrogen atom capable of coordinating to metal centers, are attractive candidates for use as ligands in MOF synthesis. nih.gov
The chloromethyl group of this compound offers a unique opportunity for the design and functionalization of MOFs. It can be envisioned to be used in two primary ways:
Direct incorporation as a functional ligand: this compound could be modified to include additional coordinating groups, such as carboxylic acids, to enable its direct use as a linker in MOF synthesis. The chloromethyl group would then be a pendant functionality within the MOF pores, available for subsequent reactions.
Post-synthetic modification (PSM): A more versatile approach is the use of this compound in the post-synthetic modification of existing MOFs. nih.govillinois.edu In this strategy, a pre-synthesized MOF containing reactive sites (e.g., amino groups) can be reacted with this compound. The chloromethyl group would undergo a nucleophilic substitution reaction, thereby grafting the isoquinoline moiety onto the MOF structure. This method allows for the introduction of the isoquinoline functionality without having to re-optimize the conditions for MOF synthesis. escholarship.org
The incorporation of isoquinoline units into MOFs could lead to materials with enhanced gas sorption properties, catalytic activity, or sensing capabilities. The nitrogen atom of the isoquinoline ring can act as a Lewis basic site, potentially influencing the MOF's interaction with guest molecules.
Development of Novel Synthetic Methodologies Leveraging Chloromethyl Reactivity
The chloromethyl group is a well-established reactive handle in organic synthesis, susceptible to a variety of nucleophilic substitution reactions. The presence of this group on the isoquinoline core in this compound opens up avenues for the development of novel synthetic methodologies to access a wide range of functionalized isoquinoline derivatives.
The reactivity of the benzylic chloride in this compound can be exploited in reactions with a diverse array of nucleophiles, including:
O-nucleophiles: Alcohols and phenols can react to form ethers.
N-nucleophiles: Amines can be used to synthesize aminomethyl-isoquinolines.
S-nucleophiles: Thiols can be employed to generate thioethers.
C-nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.
These reactions provide access to a library of 7-substituted isoquinolines with tailored properties. For example, the introduction of long alkyl chains could modify solubility, while the attachment of other heterocyclic rings could lead to compounds with novel electronic or biological properties.
Furthermore, the chloromethyl group can be a precursor to other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group. This versatility makes this compound a valuable starting material for the synthesis of complex isoquinoline-based molecules. nih.govrsc.org The development of efficient and selective methods for these transformations is an active area of research. mdpi.com
Table 2: Examples of Synthetic Transformations Leveraging the Chloromethyl Group of this compound
| Nucleophile/Reagent | Product Type | Potential Utility of Product |
| R-OH (Alcohol) | 7-(Alkoxymethyl)-isoquinoline | Modified solubility, precursors to other functional groups. |
| R₂NH (Secondary Amine) | 7-(Dialkylaminomethyl)-isoquinoline | Biologically active compounds, ligands for catalysis. |
| R-SH (Thiol) | 7-(Arylthiomethyl)-isoquinoline | Precursors for sulfoxides and sulfones, potential biological activity. |
| KCN (Potassium Cyanide) | 7-(Isoquinolyl)acetonitrile | Intermediate for the synthesis of carboxylic acids, amines, and other derivatives. |
| NaBH₄ (Sodium borohydride) | 7-Methyl-isoquinoline | De-functionalized isoquinoline for comparative studies. |
Future Prospects in Fundamental Chemical Research and Innovation
The unique combination of a rigid, aromatic isoquinoline core and a reactive chloromethyl group positions this compound as a compound with significant potential for future chemical research and innovation. While its applications in medicinal chemistry are being explored myskinrecipes.com, its non-biological applications are still in their nascent stages.
Future research directions could include:
Supramolecular Chemistry: The isoquinoline moiety can participate in π-π stacking interactions, and the chloromethyl group can be used to attach recognition motifs. This could enable the design of novel host-guest systems and self-assembling materials.
Catalysis: Isoquinoline derivatives can act as ligands for transition metal catalysts. nih.gov The synthesis of novel ligands derived from this compound could lead to the development of catalysts with improved activity and selectivity for a variety of organic transformations.
Chemosensors: The electronic properties of the isoquinoline ring can be sensitive to its environment. By functionalizing the 7-position with appropriate chromophores or fluorophores via the chloromethyl handle, it may be possible to develop new chemosensors for the detection of specific analytes.
The versatility of this compound as a building block suggests that its full potential is yet to be realized. As the demand for new functional materials and efficient synthetic methods continues to grow, it is likely that this compound will find increasing use in various areas of chemical research, well beyond its traditional role in medicinal chemistry. amerigoscientific.comijpsjournal.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
